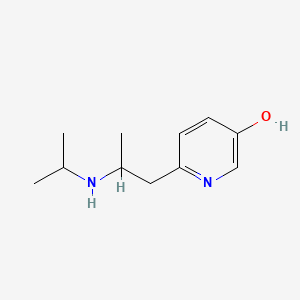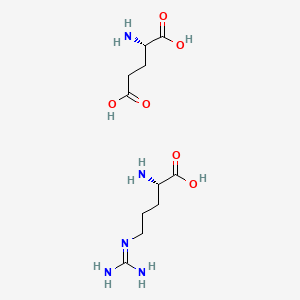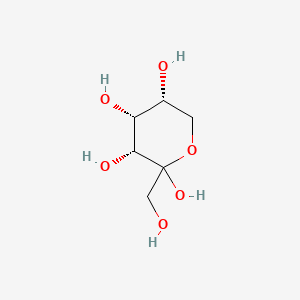
D-Psicose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Psicose, also known as D-allulose, is a rare monosaccharide that is a C-3 epimer of D-fructose. It is naturally found in small quantities in certain fruits and foods. This compound has gained significant attention due to its low-calorie content and potential health benefits, making it an attractive alternative to traditional sugars.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Psicose can be synthesized through the enzymatic isomerization of D-fructose using this compound 3-epimerase. This enzyme catalyzes the conversion of D-fructose to this compound under optimal conditions, typically at a pH of 7.5 and a temperature of 55°C with the addition of manganese ions as a cofactor .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant this compound 3-epimerase expressed in microorganisms such as Escherichia coli. The process includes the fermentation of these engineered microorganisms, followed by purification steps to obtain high-purity this compound . Another method involves the use of isomerase or enzyme combinations derived from various bacteria, which offer good yield and stability .
Analyse Chemischer Reaktionen
Types of Reactions: D-Psicose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: Various substitution reactions can occur, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the desired substitution.
Major Products:
Oxidation: Produces this compound acids.
Reduction: Produces this compound alcohols.
Substitution: Produces various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
D-Psicose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Studied for its effects on metabolic pathways and its potential as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its antioxidant properties.
Wirkmechanismus
D-Psicose exerts its effects primarily through its interaction with metabolic enzymes and pathways. It inhibits hepatic lipogenic enzymes and intestinal alpha-glycosidase, which helps in reducing body fat accumulation and blood glucose levels . Additionally, this compound has been shown to scavenge reactive oxygen species, providing antioxidant benefits .
Vergleich Mit ähnlichen Verbindungen
D-Tagatose: Another rare sugar with similar low-calorie properties.
D-Allose: Known for its potential health benefits and low-calorie content.
Xylitol: A sugar alcohol used as a low-calorie sweetener.
Uniqueness of D-Psicose: this compound is unique due to its specific inhibition of hepatic lipogenic enzymes and its ability to reduce blood glucose levels without being metabolized for energy . Unlike other similar compounds, this compound is poorly absorbed in the digestive tract, leading to minimal caloric contribution .
Eigenschaften
CAS-Nummer |
23140-52-5 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)
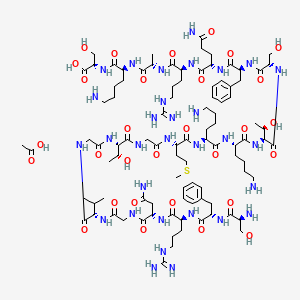
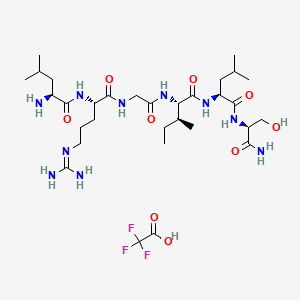
![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)
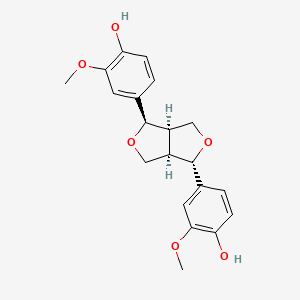
![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)
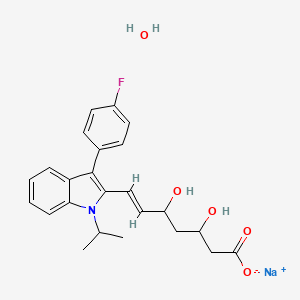
![[99Mtc]-cbpao](/img/structure/B10783067.png)

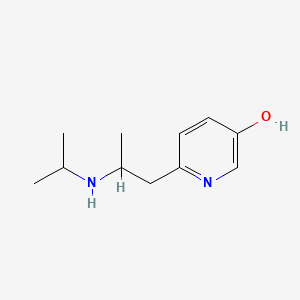
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)
